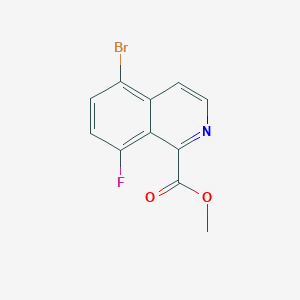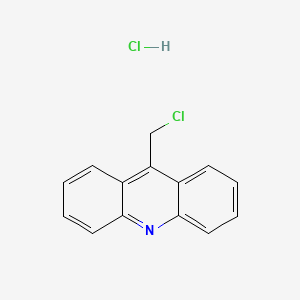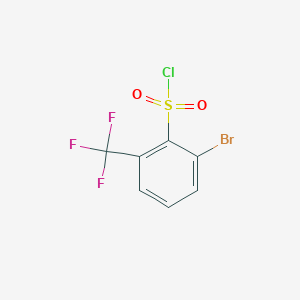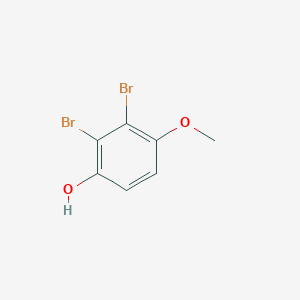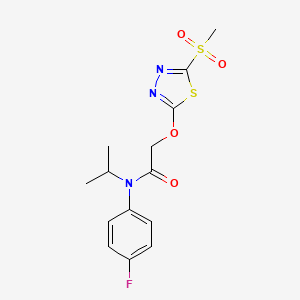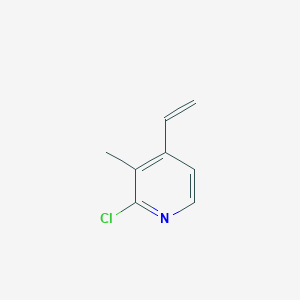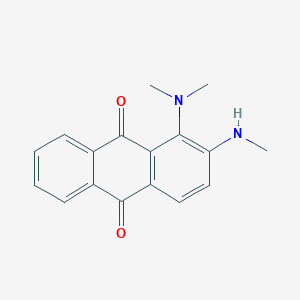![molecular formula C19H15FN2O2S B13124657 5-Acetyl-3-((4-fluorophenyl)thio)-4-methyl-2H-[1,2'-bipyridin]-2-one CAS No. 918542-91-3](/img/structure/B13124657.png)
5-Acetyl-3-((4-fluorophenyl)thio)-4-methyl-2H-[1,2'-bipyridin]-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Acetyl-3-((4-fluorophenyl)thio)-4-methyl-2H-[1,2’-bipyridin]-2-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an acetyl group, a fluorophenyl thioether, and a bipyridinone core. Its distinct chemical properties make it a valuable subject for studies in organic chemistry, medicinal chemistry, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-3-((4-fluorophenyl)thio)-4-methyl-2H-[1,2’-bipyridin]-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Bipyridinone Core: The bipyridinone core can be synthesized through a condensation reaction between 2-aminopyridine and an appropriate diketone under acidic conditions.
Introduction of the Fluorophenyl Thioether: The fluorophenyl thioether group can be introduced via a nucleophilic substitution reaction, where a fluorophenyl thiol reacts with a halogenated intermediate.
Acetylation: The final step involves the acetylation of the bipyridinone core using acetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
5-Acetyl-3-((4-fluorophenyl)thio)-4-methyl-2H-[1,2’-bipyridin]-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and elevated temperatures.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
科学研究应用
5-Acetyl-3-((4-fluorophenyl)thio)-4-methyl-2H-[1,2’-bipyridin]-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
作用机制
The mechanism of action of 5-Acetyl-3-((4-fluorophenyl)thio)-4-methyl-2H-[1,2’-bipyridin]-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its ability to interact with microbial cell membranes can result in antimicrobial activity.
相似化合物的比较
Similar Compounds
5-Acetyl-3-(4-fluorophenyl)isoxazole: Shares the acetyl and fluorophenyl groups but has an isoxazole core instead of a bipyridinone core.
4-Acetyl-3-(4-fluorophenyl)-1-(p-tolyl)-5-methylpyrrole: Contains a similar fluorophenyl group but has a pyrrole core.
Uniqueness
5-Acetyl-3-((4-fluorophenyl)thio)-4-methyl-2H-[1,2’-bipyridin]-2-one is unique due to its bipyridinone core, which imparts distinct chemical and biological properties. This core structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound for diverse research applications.
属性
CAS 编号 |
918542-91-3 |
|---|---|
分子式 |
C19H15FN2O2S |
分子量 |
354.4 g/mol |
IUPAC 名称 |
5-acetyl-3-(4-fluorophenyl)sulfanyl-4-methyl-1-pyridin-2-ylpyridin-2-one |
InChI |
InChI=1S/C19H15FN2O2S/c1-12-16(13(2)23)11-22(17-5-3-4-10-21-17)19(24)18(12)25-15-8-6-14(20)7-9-15/h3-11H,1-2H3 |
InChI 键 |
HZOCWMJUUQEOPK-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)N(C=C1C(=O)C)C2=CC=CC=N2)SC3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N-Diethyl-[2,2'-bithiophen]-5-amine](/img/structure/B13124578.png)
![3-[Bis(sulfanyl)methylidene]-5-methylindolizin-2(3H)-one](/img/structure/B13124579.png)
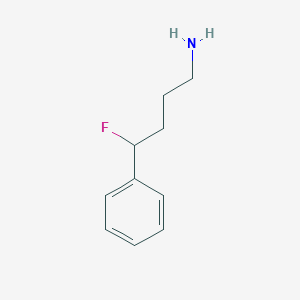
![1,2-Dihydroxy-5,8-bis[(4-methylphenyl)amino]anthracene-9,10-dione](/img/structure/B13124587.png)
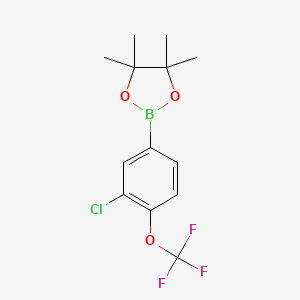
![7-Cyclopropyl-5-ethylthieno[2,3-d]pyridazin-4(5H)-one](/img/structure/B13124605.png)
